molecular formula C21H19FN2O2S2 B2848042 3-(4-ethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-75-8

3-(4-ethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2848042
CAS No.: 686772-75-8
M. Wt: 414.51
InChI Key: WBCOXOVVIDSCPY-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both ethoxy and fluorophenyl groups, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the thienopyrimidine core.

    Attachment of the Fluorophenylmethylsulfanyl Group: This can be done through a thiol-ene reaction or a similar method where the fluorophenylmethylsulfanyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases due to its biological activity.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Phenylthio Compounds: Compounds with phenylthio groups attached to various cores.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups attached to different scaffolds.

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2S2/c1-2-26-16-9-7-15(8-10-16)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-5-3-4-6-17(14)22/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCOXOVVIDSCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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